molecular formula C12H24N2O B1444293 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 1000771-69-6

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B1444293
CAS No.: 1000771-69-6
M. Wt: 212.33 g/mol
InChI Key: WSPNWYAESBVATA-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPNWYAESBVATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Biological Activity

1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one is a compound notable for its structural features, including a piperidine ring and a ketone functional group. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H24N2O, with a molecular weight of 212.33 g/mol. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.

PropertyValue
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
IUPAC Name1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one
CAS Number1000771-69-6

The primary target for this compound is the serine/threonine-protein kinase Chk1 . Chk1 plays a crucial role in the DNA damage response pathway by regulating cell cycle progression and initiating DNA repair mechanisms. Inhibition of Chk1 by this compound can lead to:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Impaired DNA Repair : Increased susceptibility of cells to DNA damage.
  • Induction of Apoptosis : Potentially leading to cell death in cancerous cells.

Research indicates that this compound interacts with various enzymes and proteins, affecting metabolic pathways and cellular functions. Notably, it has been shown to influence:

  • Enzyme Activity : It modulates the activity of enzymes involved in metabolic pathways.
  • Gene Expression : Alters the expression levels of genes associated with cell survival and proliferation.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines through Chk1 inhibition.
Enzyme InhibitionAffects enzymes related to metabolic processes.
AntimicrobialPotential activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to piperidine derivatives, including this compound.

Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase. The mechanism was linked to its ability to inhibit Chk1 activity, leading to increased DNA damage accumulation and subsequent apoptosis.

Study 2: Enzyme Inhibition

Research has shown that derivatives containing the piperidine moiety exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study 3: Antimicrobial Properties

Investigations into antimicrobial activity revealed that compounds similar to this compound displayed moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one
Reactant of Route 2
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1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one

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